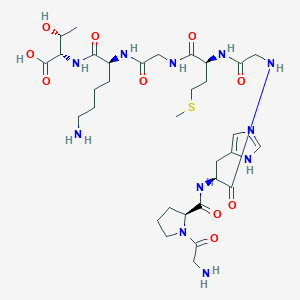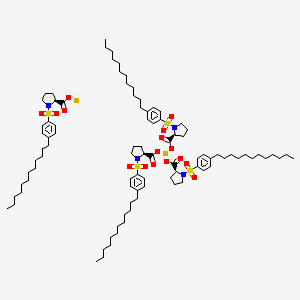![molecular formula C6H4B B15164134 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl CAS No. 153498-57-8](/img/structure/B15164134.png)
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is an organoboron compound with the molecular formula C6H5B. It is characterized by a bicyclic structure that includes a boron atom integrated into a seven-membered ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl typically involves the reaction of boron trihalides with cycloheptatriene under controlled conditions. One common method includes the use of boron trichloride (BCl3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boronic acids or boronates.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield borohydrides.
Substitution: The boron atom in the compound can participate in substitution reactions with halides or other nucleophiles to form new organoboron compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Boronic acids, boronates
Reduction: Borohydrides
Substitution: Various organoboron compounds
科学的研究の応用
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
作用機序
The mechanism by which 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl exerts its effects involves the interaction of the boron atom with various molecular targets. In boron neutron capture therapy, for example, the boron atom captures neutrons and undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The compound’s ability to form stable complexes with biomolecules also plays a crucial role in its applications in drug delivery and materials science .
類似化合物との比較
Similar Compounds
Borazine: Another boron-containing compound with a six-membered ring structure.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.
Uniqueness
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules makes it particularly valuable in scientific research and industrial applications .
特性
CAS番号 |
153498-57-8 |
|---|---|
分子式 |
C6H4B |
分子量 |
86.91 g/mol |
InChI |
InChI=1S/C6H4B/c1-2-4-6-5(3-1)7-6/h1-4H |
InChIキー |
LWJBZPQIMBYRPH-UHFFFAOYSA-N |
正規SMILES |
[B]1C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


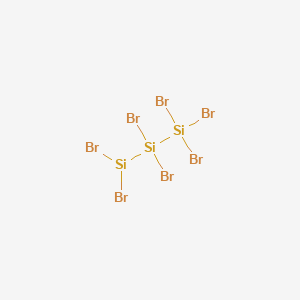
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
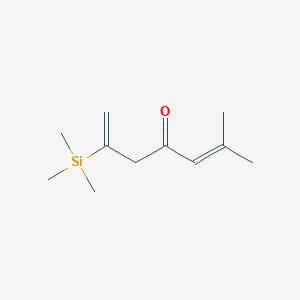
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
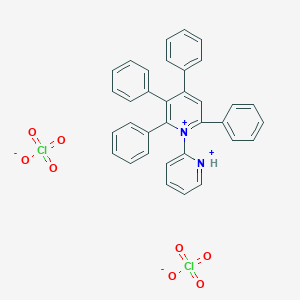
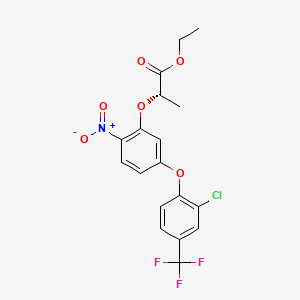
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
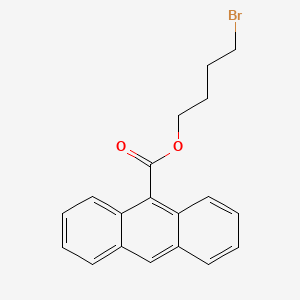

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
